Enhanced Acidity Relative to Benzoic Acid and para‑Isomer
The meta‑positioned –SO2CF3 group markedly increases the acidity of the benzoic acid core relative to the unsubstituted parent compound. The predicted pKa of 3‑(trifluoromethylsulfonyl)benzoic acid is 3.37±0.10, which is significantly lower than that of benzoic acid (pKa 4.20) and moderately lower than the para‑isomer 4‑(trifluoromethylsulfonyl)benzoic acid (pKa 3.28±0.10) . This indicates a stronger electron‑withdrawing inductive effect from the meta‑SO2CF3 group compared to the para position, which is consistent with the Hammett σm value (~0.8) for the –SO2CF3 group being larger than the σp value (~0.47) [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.37±0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid: 4.20; 4‑(Trifluoromethylsulfonyl)benzoic acid: 3.28±0.10 (predicted) |
| Quantified Difference | ΔpKa = -0.83 vs. benzoic acid; ΔpKa = +0.09 vs. para‑isomer |
| Conditions | Aqueous solution, 25 °C, predicted by ACD/Labs |
Why This Matters
Lower pKa translates to higher aqueous solubility at basic pH, facilitating purification and enabling selective deprotonation under milder conditions in multi‑step syntheses.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165‑195. View Source
